4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide
Description
The compound 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide features a benzamide core substituted at the 4-position with a 2-methylpiperidine sulfonyl group and an N-linked 4-sulfamoylphenyl moiety.
- Sulfamoylphenyl group: A common pharmacophore in carbonic anhydrase (CA) inhibitors and NLRP3 inflammasome modulators .
- Piperidine sulfonyl moiety: Enhances lipophilicity and target engagement, as seen in NF-κB activators and kinase inhibitors .
Potential applications include anti-inflammatory, anticancer, or enzyme-targeted therapies, inferred from analogs with shared structural motifs.
Properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-14-4-2-3-13-22(14)29(26,27)18-9-5-15(6-10-18)19(23)21-16-7-11-17(12-8-16)28(20,24)25/h5-12,14H,2-4,13H2,1H3,(H,21,23)(H2,20,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMNFSSUQDIECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Functionalization
2-Methylpiperidine undergoes sulfonation using chlorosulfonic acid () in dichloromethane at 0–5°C. The reaction is quenched with thionyl chloride () to yield the sulfonyl chloride intermediate.
Typical Conditions :
Purification and Stability
The crude sulfonyl chloride is purified via vacuum distillation (b.p. 120–125°C at 15 mmHg) and stored under inert conditions to prevent hydrolysis.
Preparation of 4-Sulfamoylbenzoic Acid Derivatives
Sulfonation of 4-Aminobenzoic Acid
4-Aminobenzoic acid is sulfonated using sulfuric acid () and fuming sulfur trioxide () at 150°C for 6 hours, followed by amidation with ammonia gas () in tetrahydrofuran (THF).
Reaction Pathway :
Optimization Notes :
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Excess improves sulfonation efficiency but requires careful temperature control to avoid charring.
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Ammonia gas must be introduced slowly to prevent over-pressurization.
Amide Coupling to Assemble the Benzamide Core
Activation of 4-Sulfamoylbenzoic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This forms a reactive O-acylisourea intermediate, which reacts with 4-aminophenyl sulfonamide.
Conditions :
Workup and Isolation
The product is precipitated by adding ice-cwater, filtered, and recrystallized from ethanol/water (70:30 v/v). Purity is confirmed via HPLC (>98% area).
Sulfonamide Bond Formation with 2-Methylpiperidine
Nucleophilic Substitution
The benzamide intermediate reacts with 2-methylpiperidine-1-sulfonyl chloride in the presence of triethylamine () as a base. The reaction proceeds in acetonitrile at reflux (82°C) for 8 hours.
Mechanism :
Key Data :
Challenges in Regioselectivity
Competing sulfonation at the ortho position is mitigated by steric hindrance from the 4-sulfamoyl group. Kinetic studies show para substitution is favored by a 9:1 ratio.
Final Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d6): δ 8.12 (d, J=8.4 Hz, 2H, Ar-H), 7.98 (s, 1H, NH), 7.65–7.58 (m, 4H, Ar-H), 3.41–3.35 (m, 2H, piperidine-H), 2.85 (s, 3H, CH₃).
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HRMS : m/z calculated for [M+H]⁺: 530.1482; found: 530.1486.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction times for amide coupling steps, improving yields to 80–85% while minimizing decomposition.
Solid-Phase Synthesis
Immobilization of the benzamide core on Wang resin enables iterative sulfonylation steps, though scalability remains limited.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Piperidine derivatives, sulfonyl chlorides, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various piperidine-substituted derivatives.
Scientific Research Applications
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Activities
Key Observations:
- Sulfamoylphenyl Group : Critical for CA inhibition (e.g., 4-(5-bromo...)benzamide ) and NLRP3 targeting (16673-34-0 ). The 4-sulfamoylphenyl moiety enhances hydrogen bonding to enzymatic active sites.
- Piperidine Sulfonyl Modifications :
- 2-Methylpiperidine : Likely improves metabolic stability and blood-brain barrier penetration compared to unsubstituted piperidine (e.g., compound 2D216 ).
- Thiazole vs. Benzamide Core : Thiazole-containing analogs (e.g., 2D216) show NF-κB activation, while benzamide derivatives target enzymes like CA XII .
Key Findings:
- Synthetic Challenges : Low yields in multi-step syntheses (e.g., 13% yield for compound 28 ).
- Lipophilicity : Piperidine sulfonyl groups increase LogP, enhancing membrane permeability but reducing aqueous solubility.
Contradictory Evidence and Limitations
- NLRP3 vs. CA Targeting : Sulfamoylphenyl derivatives show divergent mechanisms (NLRP3 inhibition in vs. CA inhibition in ), suggesting substituent-dependent activity.
- Piperidine Substitution Impact : While 2-methylpiperidine may enhance stability, unsubstituted piperidine (e.g., compound 2D216 ) retains potent NF-κB activation, indicating target-specific tolerance for substituents.
Biological Activity
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide, identified by the CAS number 868212-63-9, is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a sulfonamide group, which is known for its role in various therapeutic agents, particularly in antimicrobial and antitumor activities.
- Molecular Formula : CHNOS
- Molecular Weight : 529.6 g/mol
- Structure : The compound contains a benzamide core with a sulfonyl group and a piperidine ring, contributing to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide moiety can inhibit certain enzymes involved in bacterial folate synthesis, making it a candidate for antimicrobial applications. Additionally, the piperidine ring may enhance binding affinity to various biological targets, modulating their activity.
Biological Activity
Research has indicated several key biological activities associated with 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide:
-
Antimicrobial Activity :
- The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
-
Antitumor Activity :
- Preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cell lines. The compound may interfere with cellular signaling pathways that regulate cell proliferation and survival.
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Enzyme Inhibition :
- It has been shown to inhibit various enzymes, including carbonic anhydrases and proteases, which are essential for tumor growth and metastasis.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, demonstrating efficacy against resistant strains of bacteria. -
Antitumor Activity Assessment :
In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.
Comparative Analysis
The following table summarizes the biological activities of 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide compared to similar compounds:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Enzyme Inhibition |
|---|---|---|---|
| This Compound | High | Moderate | Yes |
| Sulfamethoxazole | Moderate | Low | Yes |
| Dapsone | High | Low | Yes |
Q & A
Basic: What are the key synthetic routes for synthesizing 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis typically involves multi-step reactions, starting with sulfonylation of the piperidine derivative followed by coupling with the benzamide moiety. Key steps include:
- Sulfonylation : Reacting 2-methylpiperidine with a sulfonyl chloride derivative under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile or DMF .
- Amide Coupling : Using coupling agents (e.g., EDC/HOBt) to link the sulfonylated piperidine to the 4-sulfamoylphenylbenzamide scaffold .
Optimization Strategies : - Solvent Selection : Acetonitrile or DMF improves solubility and reaction rates .
- Catalyst Use : Base catalysts (e.g., K₂CO₃) enhance sulfonylation efficiency .
- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to subsequent steps .
Basic: Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of the piperidine, sulfonyl, and benzamide groups. For example, the methyl group on the piperidine ring appears as a singlet at ~1.2 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern .
- X-ray Crystallography : Resolves bond lengths and angles, critical for validating stereochemistry in crystalline forms .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis : Modify substituents on the piperidine (e.g., 4-methyl vs. 2-methyl), sulfonamide linkage, or benzamide aromatic ring. Compare bioactivity across analogs .
- Enzyme Inhibition Assays : Test analogs against target enzymes (e.g., carbonic anhydrase or kinase isoforms) to identify critical functional groups. Use kinetic assays (e.g., IC₅₀ determination) .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize analogs with optimal interactions .
Advanced: What methodological approaches resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise from variations in assay conditions or impurities. Mitigation strategies include:
- Standardized Assay Protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., reference inhibitors) .
- Impurity Profiling : Characterize batches via LC-MS to exclude confounding effects from byproducts (e.g., des-methyl derivatives) .
- Dose-Response Validation : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives from non-specific binding .
Advanced: How can researchers optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?
Answer:
- LogP Optimization : Adjust lipophilicity by introducing polar groups (e.g., hydroxyl or methoxy) to the benzamide ring to enhance solubility .
- Metabolic Stability : Test microsomal stability (e.g., liver microsome assays) and identify metabolic soft spots (e.g., piperidine N-demethylation) for structural hardening .
- Prodrug Strategies : Mask polar sulfamoyl groups with ester prodrugs to improve oral bioavailability .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the sulfonamide group .
- Solvent : Dissolve in DMSO for long-term storage (avoid aqueous buffers to prevent precipitation) .
- Purity Checks : Reassay via HPLC every 6 months to detect degradation .
Advanced: What strategies are effective for scaling up synthesis without compromising yield or purity?
Answer:
- Flow Chemistry : Continuous flow reactors improve heat management and reduce side reactions during sulfonylation .
- Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported K₂CO₃) for cost-effective amide coupling .
- Crystallization Optimization : Employ anti-solvent crystallization (e.g., water in DMF) to enhance purity during scale-up .
Basic: How should researchers validate target engagement in cellular assays?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates treated with the compound .
- Knockdown Controls : Use siRNA or CRISPR to silence the target protein and verify loss of compound activity .
Advanced: What in silico tools are recommended for predicting off-target interactions?
Answer:
- SwissTargetPrediction : Predicts off-targets based on chemical similarity to known ligands .
- Molecular Dynamics (MD) Simulations : Simulate compound behavior in lipid bilayers to assess membrane permeability .
- Pharmacophore Modeling : Align with adverse effect-associated pharmacophores (e.g., hERG channel blockers) to flag risks .
Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
Answer:
- Single-Crystal X-ray Diffraction : Determines absolute configuration and hydrogen-bonding networks. For example, piperidine chair conformations influence sulfonamide orientation .
- Electron Density Maps : Identify disordered regions (e.g., flexible benzamide groups) to refine structural models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
